molecular formula C16H18N4O5S B2372606 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide CAS No. 899733-02-9

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2372606
CAS No.: 899733-02-9
M. Wt: 378.4
InChI Key: YHBPPJSGNGBYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide” is a chemical compound with a molecular formula of C19H17N3O3S and a molecular weight of 367.42. It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a heterocyclic ring containing nitrogen and sulfur atoms . The compound also contains phenyl and hydroxypropyl functional groups.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 367.42. Other physical and chemical properties such as density, boiling point, and molar refractivity are not available in the resources I found.

Scientific Research Applications

Pharmacological and Biological Activities

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide and its derivatives have been extensively studied for their diverse pharmacological and biological activities. Key areas of research include:

  • Antitumor and Anticancer Potential : Certain derivatives exhibit significant antitumor activities. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).

  • Antidepressant Properties : Some derivatives of this compound have shown potential antidepressant effects. A study on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides demonstrated their effectiveness as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).

  • Herbicidal Activity : Derivatives have also been studied for their herbicidal properties. Research on pyrazole benzophenone derivatives highlighted their effectiveness as herbicides, offering new avenues for agricultural applications (Fu et al., 2017).

Additional Applications

Beyond these primary areas, research has also explored other potential applications, such as:

  • Antioxidant and Anti-Inflammatory Effects : Several studies have focused on the antioxidant and anti-inflammatory properties of these derivatives, indicating their therapeutic potential in managing oxidative stress and inflammation-related disorders (Küçükgüzel et al., 2013).
  • Antifungal and Antibacterial Activities : Some derivatives have been examined for their antifungal and antibacterial properties, suggesting their use in combating various microbial infections (Singh, Sangwan, & Dhindsa, 2000).

Future Directions

The future research directions for this compound could involve further exploration of its pharmacological activities, synthesis methods, and potential applications in medicine. Given the reported activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .

Properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-hydroxypropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c21-8-4-7-17-15(22)16(23)18-14-12-9-26(24,25)10-13(12)19-20(14)11-5-2-1-3-6-11/h1-3,5-6,21H,4,7-10H2,(H,17,22)(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBPPJSGNGBYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.